molecular formula C15H13NO3S2 B2469430 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide CAS No. 2320686-88-0

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide

Cat. No. B2469430
M. Wt: 319.39
InChI Key: CCDNJUUGKMMDHU-UHFFFAOYSA-N
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Description

“N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide” is a compound that falls under the category of furan carboxamides . Furan carboxamides are a class of compounds that have been used as fungicides . They have a simple and unique chemical structure, which makes them appealing for environmental photochemists as models to investigate certain chemical reactions .


Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The chemical structures of these compounds were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of furan carboxamides, including “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide”, was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

Furan carboxamides are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The prediction of triplet-induced reactivity was complicated by the presence of repair mechanisms whose extent and relative importance were difficult to predict .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan carboxamides can be influenced by various factors such as the presence of an electron-rich furan moiety and an anilide ring . These functionalities are present in all commercially available furan carboxamides .

Scientific Research Applications

Biochemical Interactions and DNA Binding

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide and structurally similar compounds have been explored for their biochemical properties, including their interactions with DNA. Studies have shown that furan-based compounds can bind to DNA with high affinity, making them potential candidates for therapeutic and diagnostic applications. For example, furamidine, a compound with a furan moiety, demonstrates tighter binding to DNA sequences than its analogs, indicating the potential of furan derivatives in the development of drugs targeting specific DNA structures (Laughton et al., 1995).

Antimicrobial Activities

The antimicrobial activities of furan-2-carboxamide derivatives highlight their potential in addressing the challenge of drug-resistant bacteria. Research has identified compounds within this family that exhibit significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, showcasing their therapeutic potential (Siddiqa et al., 2022).

Synthetic Methodologies and Chemical Properties

Advancements in the synthesis and modification of furan-2-carboxamide derivatives have broadened their applications in scientific research. Techniques such as the Suzuki-Miyaura cross-coupling have been employed to synthesize a variety of furan-2-carboxamide analogs, demonstrating the versatility of these compounds in chemical synthesis and the development of new materials with potential applications in various industries (El’chaninov & Aleksandrov, 2017).

Sustainable Materials Development

Furan-2-carboxamide derivatives are also explored for their application in the development of sustainable materials. For instance, enzymatic polymerization techniques have been used to create furanic-aliphatic polyamides from furan-2,5-dicarboxylic acid-based compounds, offering environmentally friendly alternatives to traditional polymers (Jiang et al., 2015).

Future Directions

Furan carboxamides, due to their unique chemical structure and reactivity, could be used as promising structures in the development of more potent pharmaceutical agents in the future . They could also serve as models to investigate the competition between singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(21-14)11-4-6-20-9-11/h1-6,8-9,12,17H,7H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDNJUUGKMMDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide

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